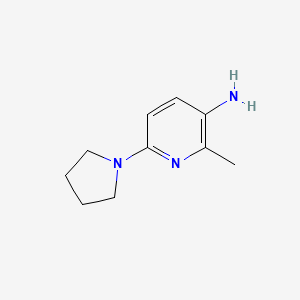

2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-methyl-6-pyrrolidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEHRUNJAZPPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216094-51-7 | |

| Record name | 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a pyridine nucleus, which is known for its diverse therapeutic properties, including antimicrobial, antiviral, and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The compound's structure includes a pyridine ring substituted with a methyl group and a pyrrolidine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 174.24 g/mol |

| LogP | 0.9 |

| Solubility (pH = 7.4) | 191 µM |

| TPSA | 68 Ų |

Antimicrobial Activity

Research indicates that compounds containing a pyridine nucleus exhibit significant antimicrobial properties. For instance, the presence of the pyrrolidine group in this compound enhances its interaction with bacterial proteins, leading to increased antibacterial efficacy.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of pyridine and pyrrolidine can exhibit potent antibacterial activity against various pathogens. For example:

- MIC Values : Studies have reported MIC values for related compounds ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies

- Cell Line Studies : In studies involving various cancer cell lines, compounds structurally similar to this compound showed significant cytotoxic effects, leading to cell cycle arrest at specific phases .

- Apoptosis Induction : The compound has been shown to induce apoptosis through the activation of caspases, which are crucial for programmed cell death .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of related pyridine derivatives.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2-Methyl Derivative | 65% |

| Control (Ascorbic Acid) | 90% |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine has been investigated for its potential as a pharmaceutical agent. It serves as a precursor or intermediate in the synthesis of various biologically active compounds, particularly those targeting the histamine H3 receptor. Compounds that act as H3 receptor antagonists or inverse agonists have therapeutic implications in treating conditions such as obesity, cognitive disorders, and sleep apnea .

Case Study: Histamine H3 Receptor Ligands

Research has demonstrated that derivatives of this compound exhibit significant binding affinity to the H3 receptor. For instance, a study highlighted the synthesis of several H3 receptor ligands derived from this compound, showcasing its utility in developing new treatments for neurological disorders .

Material Science

Additive Manufacturing and Biomaterials

The compound has also found applications in material science, particularly in additive manufacturing and the development of biomaterials. Its unique chemical structure allows it to be incorporated into polymers and composites that require specific mechanical properties or biocompatibility .

| Application Area | Description |

|---|---|

| Additive Manufacturing | Used as a component in 3D printing materials. |

| Biomaterials | Incorporated into scaffolds for tissue engineering. |

Biological Research

Cell Culture Studies

In biological research, this compound is utilized in cell culture studies to investigate cellular responses under various conditions. Its role as a signaling molecule or modulator can provide insights into cellular mechanisms and disease pathways .

Case Study: Cellular Mechanisms

A study explored the effects of this compound on neuronal cell lines, demonstrating its potential to influence neurotransmitter release and neuronal viability. This research contributes to understanding neuroprotective strategies against neurodegenerative diseases .

Analytical Chemistry

Analytical Applications

The compound is also relevant in analytical chemistry, where it can be used as a standard or reference material in various assays and tests. Its stability and well-defined structure make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Comparison with Similar Compounds

6-(Pyrrolidin-1-yl)pyridin-3-amine (CAS 92808-19-0)

- Molecular Formula : C₉H₁₃N₃ (MW: 163.22 g/mol).

- Structural Difference : Lacks the 2-methyl group present in the target compound.

- Implications : The absence of the methyl group reduces steric bulk, which may improve solubility but decrease selectivity in receptor binding. This analog has been used as a pharmaceutical intermediate .

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl (MW: 236.14 g/mol).

- Structural Difference : The pyrrolidine substituent is at the 4-position instead of the 6-position.

- Implications : Positional isomerism alters electronic distribution and hydrogen-bonding capacity. The dihydrochloride salt form enhances aqueous solubility, making it more suitable for in vitro assays .

2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-amine (CID 71683735)

- Molecular Formula : C₁₁H₁₈N₄ (MW: 206.29 g/mol).

- Structural Difference : Replaces pyrrolidine with a 4-methylpiperazine group.

- The methyl group on piperazine may enhance lipophilicity, affecting blood-brain barrier penetration .

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

- Molecular Formula : C₇H₈N₄ (MW: 148.17 g/mol).

- Structural Difference : A fused pyrazolopyridine system replaces the pyridine-pyrrolidine scaffold.

- This compound is explored for kinase inhibition .

Tabulated Comparison of Key Properties

Preparation Methods

Copper-Catalyzed Amination of Halogenated Pyridines

One widely reported approach involves the copper(I)-catalyzed amination of halogenated pyridine derivatives with pyrrolidine as the nucleophile.

- Catalysts: Copper(I) chloride is preferred for its efficiency and selectivity.

- Reaction conditions: Typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~100 °C) under inert atmosphere.

- Bases: Cesium carbonate or sodium tert-butoxide are commonly used to deprotonate the amine and facilitate nucleophilic attack.

- Example: Reaction of 6-bromo-2-methylpyridin-3-amine with pyrrolidine under copper(I) chloride catalysis yields 2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine with moderate to good yields.

| Parameter | Details |

|---|---|

| Substrate | 6-Bromo-2-methylpyridin-3-amine |

| Nucleophile | Pyrrolidine |

| Catalyst | Copper(I) chloride |

| Base | Cesium carbonate or sodium tert-butoxide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | ~100 °C |

| Atmosphere | Nitrogen (inert) |

| Reaction time | 0.5 to several hours |

| Yield | Typically 50-70% |

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

Another effective method is the palladium-catalyzed amination of aryl halides or boronic acids with pyrrolidine.

- Catalysts: Palladium acetate with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF).

- Co-catalyst: Copper(I) chloride is sometimes used synergistically.

- Conditions: DMF solvent, heating at 100 °C under nitrogen.

- Outcome: High selectivity and yields for the formation of the C-N bond at the 6-position of the pyridine ring.

| Parameter | Details |

|---|---|

| Substrate | 6-(Pyrrolidin-1-yl)pyridin-3-ylboronic acid or 6-bromo derivative |

| Catalyst | Pd(OAc)2 (palladium acetate) |

| Ligand | DPPF (1,1'-bis(diphenylphosphino)ferrocene) |

| Co-catalyst | CuCl |

| Base | Cesium carbonate |

| Solvent | DMF |

| Temperature | 100 °C |

| Atmosphere | Nitrogen |

| Reaction time | 0.5 hours |

| Yield | ~55% |

Reductive Amination and Hydrogenation Routes

Some methods start from pyridine carboxylic acid derivatives or nitriles, which are converted to aminomethylpyridines through:

- Catalytic hydrogenation using Raney Nickel or other catalysts.

- Use of hydrazine hydrate as a hydrogen source for efficient reduction.

- Protection/deprotection sequences involving tert-butyloxycarbonyl (Boc) groups to manage amino functionalities.

- Amidation steps with coupling reagents like PyBOP to introduce amino substituents.

- These routes may lead to spontaneous cyclization forming pyrrolopyridines, which need to be controlled.

Multi-Step Synthesis Example from Patent Literature

A representative multi-step synthesis involves:

- Starting material: Methyl 6-methylnicotinate.

- Reaction with vinylpyrrolidone in the presence of sodium tert-butoxide and toluene under reflux to form a vinylpyrrolidone salt intermediate.

- Acid hydrolysis with concentrated hydrochloric acid at elevated temperature.

- pH adjustment and reduction using sodium dithionite or lithium triethylborohydride to yield the desired pyrrolidinyl-substituted pyridine.

- Purification by filtration and drying.

This method achieves yields between 50-59% with high purity (>99% GC purity).

Comparative Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Copper(I)-catalyzed amination | CuCl, Cs2CO3, pyrrolidine, DMF | 100 °C, N2, 0.5-8 h | 50-70 | Simple, scalable, moderate yields |

| Pd-catalyzed Buchwald-Hartwig | Pd(OAc)2, DPPF, CuCl, Cs2CO3, DMF, pyrrolidine | 100 °C, N2, 0.5 h | ~55 | High selectivity, requires expensive Pd |

| Reductive amination/hydrogenation | Raney Ni, hydrazine hydrate, Boc protection | Varied, typically 44 h for hydrolysis | 50-59 | Multi-step, high purity, risk of cyclization |

| Multi-step vinylpyrrolidone route | Vinylpyrrolidone, NaOtBu, HCl, reducing agents | Reflux, 110 °C; acidic hydrolysis; reduction | 50-59 | Industrially viable, moderate complexity |

Research Findings and Notes

- Copper(I) chloride is favored for its cost-effectiveness and catalytic activity in amination reactions involving pyridine derivatives.

- The palladium-catalyzed method offers cleaner reactions but at higher catalyst cost and sensitivity to moisture and air.

- Reductive amination pathways require careful control of reaction conditions to avoid unwanted cyclization of aminomethylpyridines into pyrrolopyridines.

- The vinylpyrrolidone route provides a practical balance between yield and operational safety, suitable for scale-up.

- Analytical monitoring by LC-MS and GC is standard to confirm reaction completion and purity.

- Purification often involves filtration, washing with petroleum ether, drying under mild conditions, and chromatographic techniques.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves tautomeric forms (e.g., amine vs. imine configurations) and confirms stereochemistry .

- Chiral HPLC : Separates diastereomers if chiral centers are present (e.g., from pyrrolidine substitution) .

- Dynamic NMR : Detects rotational barriers in the pyrrolidine ring, which influence conformational stability .

How can researchers address contradictions in biological activity data across different assay systems?

Advanced Research Focus

Discrepancies may arise from assay-specific conditions (e.g., enzyme source, cell type):

- Cross-validation : Test the compound in parallel assays (e.g., recombinant enzyme vs. cell-based assays) .

- Solubility optimization : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts.

- Metabolic stability screening : Liver microsomal assays identify rapid degradation pathways that reduce in vivo efficacy .

What strategies are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

Q. Advanced Research Focus

- Fragment-based design : Replace the pyrrolidine with smaller heterocycles (e.g., azetidine) to map binding pocket interactions .

- Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects. Use ATP-competitive assays to determine IC₅₀ values .

- Co-crystallization : Solve ligand-target complexes to guide rational modifications (e.g., adding methyl groups to enhance hydrophobic interactions) .

What stability challenges are associated with this compound under varying storage conditions?

Q. Basic Research Focus

- Thermal stability : Conduct accelerated degradation studies (40–60°C) to identify decomposition products via LC-MS .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the amine group .

- pH-dependent stability : Buffer solutions (pH 3–9) reveal hydrolysis-prone conditions; stabilize lyophilized forms for long-term storage .

How can researchers mitigate toxicity risks during early-stage in vitro studies?

Q. Advanced Research Focus

- Cytotoxicity screening : Use MTT assays in HEK293 or HepG2 cells to establish safe concentration ranges .

- Genotoxicity assessment : Ames tests (bacterial reverse mutation assay) prioritize compounds with low mutagenic potential .

- Metabolite profiling : Identify toxic metabolites (e.g., reactive quinone intermediates) using LC-MS/MS .

What computational tools are effective for predicting the compound’s physicochemical properties?

Q. Basic Research Focus

- LogP/D calculations : Software like MarvinSketch or ACD/Labs predicts lipophilicity, guiding solubility improvements.

- pKa estimation : Tools such as SPARC determine protonation states relevant to membrane permeability .

- Molecular dynamics (MD) simulations : Model binding kinetics with target proteins to prioritize synthetic targets .

How does the methyl group at the pyridine C2 position influence spectroscopic characterization?

Q. Advanced Research Focus

- NMR shifts : The methyl group deshields adjacent protons, causing distinct splitting patterns in (e.g., coupling constants for vicinal protons).

- IR spectroscopy : C-H stretching vibrations (~2850 cm⁻¹) confirm methyl substitution .

- Mass spectrometry : Fragmentation patterns (e.g., loss of CH₃• radical) differentiate positional isomers .

What methodologies validate the compound’s role in modulating G-protein-coupled receptors (GPCRs)?

Q. Advanced Research Focus

- Radioligand binding assays : Compete with labeled antagonists (e.g., [³H]-NMS) to measure affinity (Kᵢ values) .

- cAMP accumulation assays : Monitor GPCR activation/inhibition in CHO-K1 cells transfected with target receptors .

- β-arrestin recruitment : Use BRET or TR-FRET assays to assess biased signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.